SS-Rjw100

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

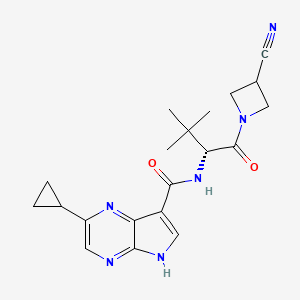

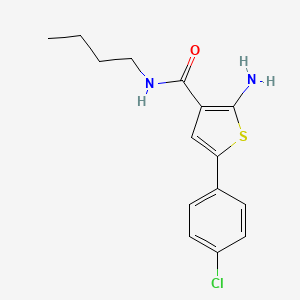

SS-RJW100 is an enantiomer of RJW100, a racemic agonist of nuclear receptor liver receptor homolog 1 and steroidogenic factor 1. These nuclear receptors play crucial roles in regulating metabolism, inflammation, and proliferation. This compound promotes the recruitment of coregulator protein fragments in vitro and recruits the transcriptional intermediary factor 2 coactivator to liver receptor homolog 1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SS-RJW100 involves the separation of the enantiomers of RJW100. RJW100 is synthesized through a series of organic reactions, including the formation of a pentalene scaffold with an exo hydroxyl group at the 1-position. This group is intended to interact with specific residues in liver receptor homolog 1 .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis of RJW100 followed by enantiomeric separation using chiral chromatography or other enantioselective techniques. The specific conditions for these processes would depend on the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

SS-RJW100 primarily undergoes binding interactions with nuclear receptors rather than traditional chemical reactions like oxidation or reduction. It binds to liver receptor homolog 1 and steroidogenic factor 1 with binding affinity values of 1.2 micromolar and 30 micromolar, respectively .

Common Reagents and Conditions

In vitro studies typically use dimethyl sulfoxide as a solvent for this compound, with concentrations ranging from 1 nanomolar to 1 millimolar. The compound is incubated with cells expressing liver receptor homolog 1 or steroidogenic factor 1 to study its effects .

Major Products Formed

The major “products” of this compound interactions are the activated forms of liver receptor homolog 1 and steroidogenic factor 1, which then recruit coactivators and promote transcriptional activity .

Scientific Research Applications

SS-RJW100 is used extensively in scientific research to study the roles of liver receptor homolog 1 and steroidogenic factor 1 in various biological processes. These include:

Metabolism: Regulation of lipid homeostasis and glucose uptake.

Inflammation: Modulation of inflammatory responses in the liver and intestines.

Proliferation: Influence on cell proliferation and cancer research.

Endocrinology: Study of steroidogenesis and sexual development.

Mechanism of Action

SS-RJW100 exerts its effects by binding to the ligand-binding domains of liver receptor homolog 1 and steroidogenic factor 1. This binding promotes the recruitment of coregulator proteins and enhances the transcriptional activity of these receptors. The compound adopts multiple configurations in the binding pocket, which affects its interaction with the receptors .

Comparison with Similar Compounds

Similar Compounds

Dilauroylphosphatidylcholine: A natural ligand of liver receptor homolog 1, used in studies of lipid metabolism.

Uniqueness

This compound is unique in its ability to weakly recruit coregulators and attenuate intramolecular signaling important for coregulator recruitment. This makes it a valuable tool for studying the differential effects of enantiomers on nuclear receptor activation .

Properties

Molecular Formula |

C28H34O |

|---|---|

Molecular Weight |

386.6 g/mol |

IUPAC Name |

(1S,3aS,6aS)-5-hexyl-4-phenyl-3a-(1-phenylethenyl)-2,3,6,6a-tetrahydro-1H-pentalen-1-ol |

InChI |

InChI=1S/C28H34O/c1-3-4-5-8-17-24-20-25-26(29)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,29H,2-5,8,17-20H2,1H3/t25-,26+,28-/m1/s1 |

InChI Key |

ZFXMYHPLTQTTFW-FULLSBAXSA-N |

Isomeric SMILES |

CCCCCCC1=C([C@]2(CC[C@@H]([C@H]2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CCCCCCC1=C(C2(CCC(C2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4S,5R,6S)-6-[[(1S,2R,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10855285.png)

![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane](/img/structure/B10855292.png)

![(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10855309.png)

![lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane](/img/structure/B10855335.png)